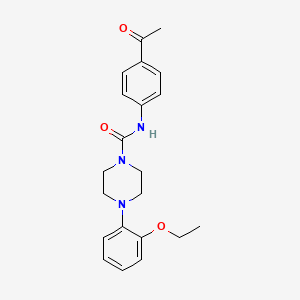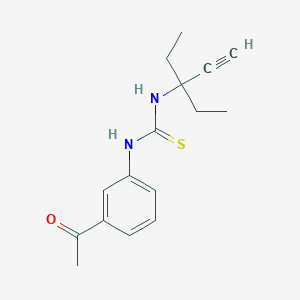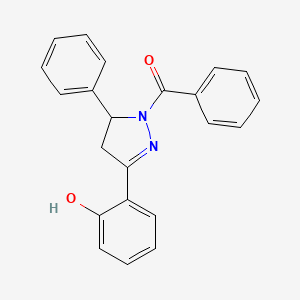
N-(4-acetylphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide
描述
N-(4-acetylphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide, also known as AEPP, is a chemical compound that belongs to the group of piperazine derivatives. It has been widely studied for its potential applications in the field of medicinal chemistry due to its unique chemical properties.
作用机制
The mechanism of action of N-(4-acetylphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide is not fully understood. However, it has been proposed that N-(4-acetylphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide may exert its biological effects by interacting with various cellular targets, including enzymes, receptors, and ion channels. N-(4-acetylphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. This inhibition may contribute to the anti-tumor and anti-inflammatory effects of N-(4-acetylphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(4-acetylphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide has also been shown to exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. In addition, N-(4-acetylphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
N-(4-acetylphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide has several advantages for use in lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. N-(4-acetylphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide also exhibits a wide range of biological activities, making it a useful tool for investigating various cellular processes. However, there are also limitations to the use of N-(4-acetylphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide in lab experiments. Its mechanism of action is not fully understood, and its effects may be dependent on the specific cell type and experimental conditions used.
未来方向
There are several directions for future research on N-(4-acetylphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide. One area of focus could be on investigating the mechanism of action of N-(4-acetylphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide and identifying its cellular targets. This could lead to the development of more specific and effective therapeutic agents. Another area of focus could be on investigating the potential use of N-(4-acetylphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide as a drug delivery system. This could involve modifying the chemical structure of N-(4-acetylphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide to improve its targeting capabilities and reduce potential side effects. Finally, future research could also focus on investigating the potential use of N-(4-acetylphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide in combination with other drugs or therapies to enhance its therapeutic effects.
Conclusion
In conclusion, N-(4-acetylphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. N-(4-acetylphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide has several advantages for use in lab experiments, including its stability and wide range of biological activities. However, its mechanism of action is not fully understood, and there are limitations to its use in lab experiments. Future research could focus on investigating the mechanism of action of N-(4-acetylphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide, its potential use as a drug delivery system, and its use in combination with other therapies.
科学研究应用
N-(4-acetylphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. N-(4-acetylphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide has also been investigated for its potential use as a drug delivery system due to its ability to target specific cells and tissues.
属性
IUPAC Name |
N-(4-acetylphenyl)-4-(2-ethoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-3-27-20-7-5-4-6-19(20)23-12-14-24(15-13-23)21(26)22-18-10-8-17(9-11-18)16(2)25/h4-11H,3,12-15H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAHFFRSDPSRQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-4-(2-ethoxyphenyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,4-dimethoxyphenyl)-2-[2-(4-isopropylphenoxy)propanoyl]hydrazinecarboxamide](/img/structure/B4115949.png)

![N-(4-bromophenyl)-2-[2-(4-chloro-2-methylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4115961.png)
![N-(4-bromo-2-chlorophenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4115969.png)
![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B4115985.png)
![ethyl 2-{[(4-bromophenyl)amino]carbonyl}hydrazinecarboxylate](/img/structure/B4115994.png)


![N-(3-acetylphenyl)-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4116014.png)
![2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4116019.png)
![N-(3-nitrophenyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea hydrochloride](/img/structure/B4116031.png)

![2-[(5-ethyl-2-thienyl)carbonyl]-N-(4-nitrophenyl)hydrazinecarboxamide](/img/structure/B4116044.png)
![ethyl 4-[({2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]hydrazino}carbonothioyl)amino]benzoate](/img/structure/B4116045.png)